4,7-二羟基-3-苯基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

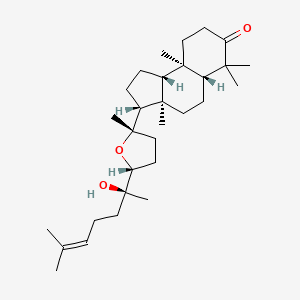

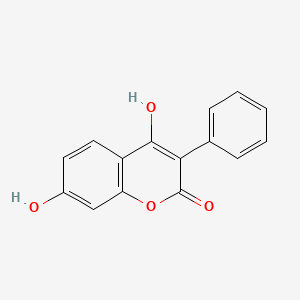

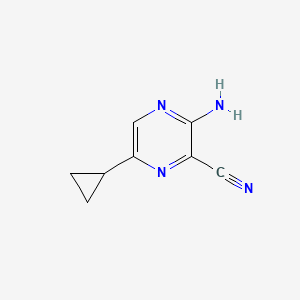

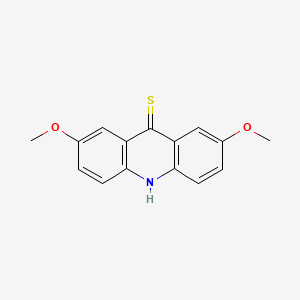

4,7-Dihydroxy-3-phenylcoumarin is a compound with the molecular formula C15H10O4 and a molecular weight of 254.24 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins .

Synthesis Analysis

The synthesis of 4,7-Dihydroxy-3-phenylcoumarin has been achieved through various methods. One such method involves the use of tetrahydrofuran and butan-1-ol at 42 - 45°C, with porcine pancreas type II lipase . Another approach is based on the Pechmann coumarin synthesis method, which explores the influence of various Lewis acids on the reaction .Molecular Structure Analysis

The molecular structure of 4,7-Dihydroxy-3-phenylcoumarin is characterized by a coumarin nucleus and a phenyl unit . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis

The antioxidative activity of 4,7-Dihydroxy-3-phenylcoumarin is due to hydroxy bond breaking. The Hydrogen Atom Transfer (HAT) mechanism is essential for this compound in gas and benzene, but the Single electron transfer followed by Proton Loss (SET-PT) mechanism is a principal route in methanol and water .Physical and Chemical Properties Analysis

4,7-Dihydroxy-3-phenylcoumarin has a molecular formula of C15H10O4 and a molecular weight of 254.24 . The hydroxy groups at C-6 and C-4′ of this compound have induced the lowest Bond Dissociation Energy (BDE) values of 76.8–79.6 kcal/mol in gas and benzene, and the lowest Proton Affinity (PA) values of 37.4–40.8 kcal/mol in methanol and water .科学研究应用

抗菌活性

该化合物已被发现对多种细菌具有很高的抗菌活性,例如肺炎链球菌,并且对铜绿假单胞菌、枯草芽孢杆菌、蜡样芽孢杆菌和巴拿马沙门氏菌具有活性 .

抗菌活性

相关香豆素衍生物对氧化还原酶的分子对接模拟表明,这些化合物可以通过结合位点的疏水相互作用稳定下来,表明它们具有抗菌活性潜力 .

抗增殖作用

香豆素衍生物通过阻滞细胞在细胞周期的G2/M期并诱导细胞凋亡来表现出抗增殖作用,这对癌症研究至关重要 .

合成步骤

香豆素杂环可以通过多种反应合成,包括威廉姆森醚化反应,这对开发新药很重要 .

电化学合成

该化合物已被用于涉及氧化还原介体和玻碳电极的一锅电化学合成方法,这对合成复杂的有机分子很重要 .

化学参考

作用机制

Target of Action

4,7-Dihydroxy-3-phenyl-2H-chromen-2-one, also known as 4,7-Dihydroxy-3-phenylcoumarin, is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Mode of Action

Coumarins are known to interact with various biological targets due to their diverse pharmacophoric groups at c-3, c-4, and c-7 positions . The interaction with these targets leads to changes in cellular processes, contributing to their wide range of biological properties .

Biochemical Pathways

Given the wide range of biological properties of coumarins, it can be inferred that they likely affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological property being expressed (e.g., anti-inflammatory, anti-tumor, etc.) .

未来方向

The antioxidative activity of 3-phenylcoumarin 7-dihydroxy-3-(3′,4′-dihydroxyphenyl)chromenone (1) is better than that of 4-phenylcoumarin 6,7-dihydroxy-4-(3′,4′-dihydroxyphenyl)chromenone (2) according to a DFT (density functional theory) calculation . This suggests that future research could focus on exploring the potential benefits of 3-phenylcoumarins over 4-phenylcoumarins.

属性

IUPAC Name |

4,7-dihydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFWLFUGBMRXCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172807 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-17-3 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-5-(1,3-dithiolan-2-yl)pentyl] acetate](/img/structure/B578862.png)

![1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenz[a]anthracene](/img/structure/B578864.png)